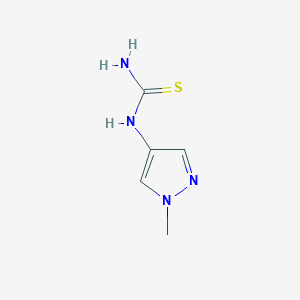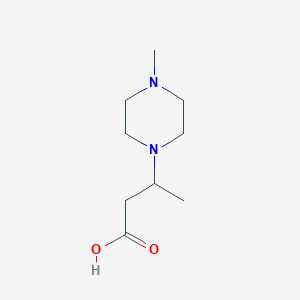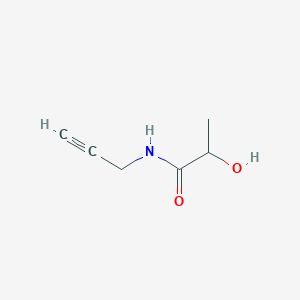
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine
描述
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cyclohexene ring attached to a carbonyl group.
作用机制
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific targets would depend on the particular derivative and its functional groups.
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure and the target they interact with. For instance, some might inhibit the function of a particular enzyme, while others might bind to a receptor and modulate its activity .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways based on their mode of action. For example, an anticancer piperidine derivative might interfere with cell division, while an antiviral derivative might inhibit viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary greatly depending on their chemical structure. Some might be well absorbed orally, while others might require injection. They can be distributed throughout the body and are typically metabolized by the liver before being excreted .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell function, inhibition of pathogen replication, reduction of inflammation, and many others, depending on the specific compound and its mode of action .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.
Reduction: Formation of cyclohex-3-ene-1-methanol.
Substitution: Formation of N-substituted piperidine derivatives.
科学研究应用
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis and drug development.
Cyclohexanone: A six-membered ring containing a carbonyl group, used as a precursor in the synthesis of various chemicals.
N-acylpiperidine: Compounds containing a piperidine ring with an acyl group attached, known for their diverse biological activities.
Uniqueness
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is unique due to its specific combination of a piperidine ring and a cyclohexene ring with a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMONFCSXTYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)
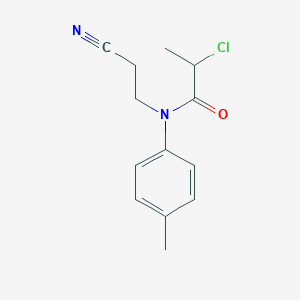
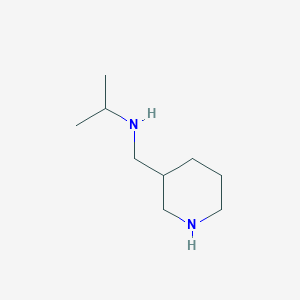
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)

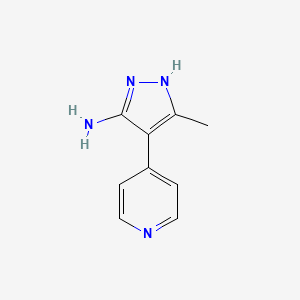
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)

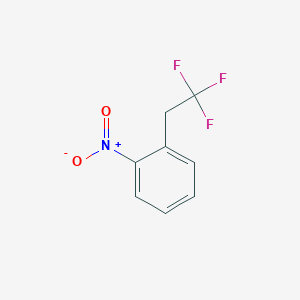
![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
